ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate is a complex organic compound belonging to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and α-bromo ketones, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to convert the carbonyl groups into hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF), low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), room temperature.
Major Products
Substitution: Formation of substituted thienopyrimidines.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
DNA Intercalation: Intercalating into DNA strands and disrupting DNA replication and transcription.
Receptor Modulation: Binding to cellular receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: Compounds with different substituents on the thieno[2,3-d]pyrimidine core.
Bromo-substituted Heterocycles: Compounds with bromine atoms on different heterocyclic systems.
Ethyl Ester Derivatives: Compounds with ethyl ester groups on various heterocyclic cores.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11BrN2O4S |
---|---|
Molecular Weight |
347.19 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-1-methyl-2,4-dioxothieno[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O4S/c1-3-18-7(15)4-14-9(16)8-6(12)5-19-10(8)13(2)11(14)17/h5H,3-4H2,1-2H3 |
InChI Key |
QMYBFKJDYYTTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N(C1=O)C)SC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.